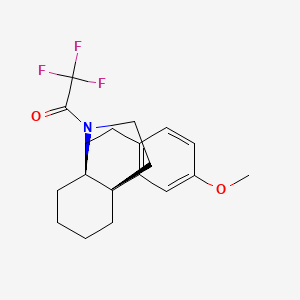

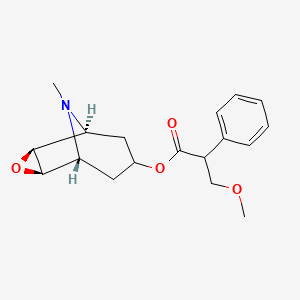

O-Methylscopolamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-Methylscopolamine, also known as methscopolamine, is a quaternary ammonium derivative of scopolamine. It is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. This compound is commonly used in the form of its bromide or nitrate salt and has applications in treating peptic ulcers, reducing stomach acid secretion, and managing motion sickness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-Methylscopolamine typically involves the methylation of scopolamine. One common method is the reaction of scopolamine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as a quaternary ammonium compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: O-Methylscopolamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

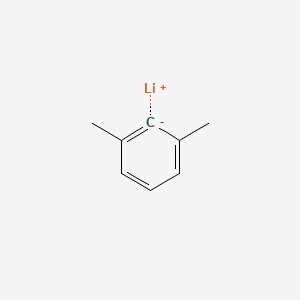

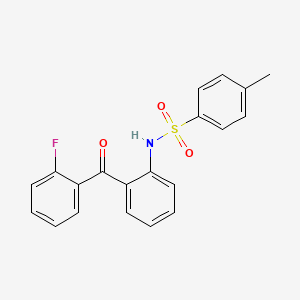

Substitution: Nucleophilic substitution reactions can replace the methyl group with other alkyl or aryl groups

Common Reagents and Conditions:

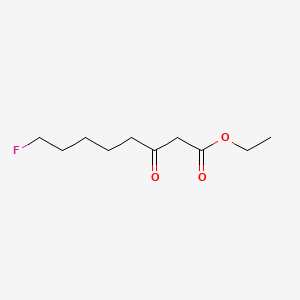

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Tertiary amines.

Substitution: Various alkyl or aryl derivatives

Wissenschaftliche Forschungsanwendungen

O-Methylscopolamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.

Biology: Employed in studies of muscarinic acetylcholine receptors and their role in neurotransmission.

Medicine: Utilized in the treatment of peptic ulcers, motion sickness, and as an antispasmodic agent.

Industry: Applied in the formulation of pharmaceuticals and as a drying agent in various products .

Wirkmechanismus

O-Methylscopolamine exerts its effects by blocking muscarinic acetylcholine receptors. This action inhibits the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. Specifically, it prevents communication between the vestibular system and the vomiting center in the brain, thereby reducing nausea and vomiting. Additionally, it reduces gastric acid secretion and gastrointestinal motility .

Vergleich Mit ähnlichen Verbindungen

Scopolamine: A naturally occurring tropane alkaloid with similar anticholinergic properties but differs in its ability to cross the blood-brain barrier.

Hyoscine Butylbromide: Another quaternary ammonium compound used as an antispasmodic agent.

Atropine: A tropane alkaloid with broader applications in medicine, including as a pre-anesthetic agent

Uniqueness: O-Methylscopolamine is unique in its strong anticholinergic effects while having limited central nervous system penetration due to its quaternary ammonium structure. This makes it particularly useful for peripheral applications without significant central side effects .

Eigenschaften

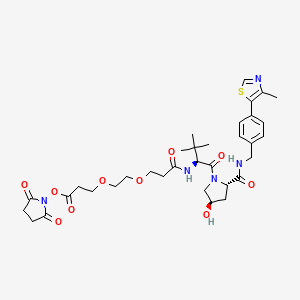

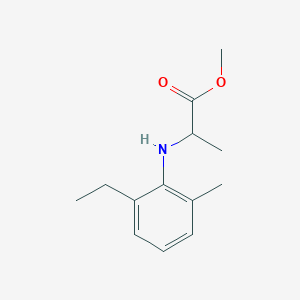

Molekularformel |

C18H23NO4 |

|---|---|

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-methoxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H23NO4/c1-19-14-8-12(9-15(19)17-16(14)23-17)22-18(20)13(10-21-2)11-6-4-3-5-7-11/h3-7,12-17H,8-10H2,1-2H3/t12?,13?,14-,15+,16-,17+ |

InChI-Schlüssel |

GWMNMILYYNDRFC-DBPPKFAGSA-N |

Isomerische SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(COC)C4=CC=CC=C4 |

Kanonische SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(COC)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)